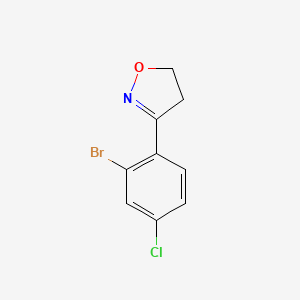

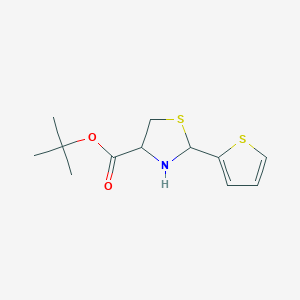

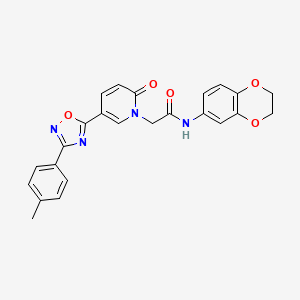

BrC1=C(C=CC(=C1)Cl)C1=NOCC1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BrC1=C(C=CC(=C1)Cl)C1=NOCC1, also known as 4-bromo-2,5-dimethoxyphenethylamine-N-ethyl-2-nitropropenamide, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

科学的研究の応用

Role in Cancer Research

The compound is associated with BRCA1 , a protein that plays a significant role in maintaining genomic stability . Aberrant expression of BRCA1 has been associated with several cancers . Therefore, this compound could potentially be used in cancer research, particularly in understanding the role of BRCA1 across different types of human cancers .

DNA Repair Mechanisms

The compound may have a role in DNA repair mechanisms. BRCA1 is known to interact with proteins and DNA in response to DNA damage . This compound could potentially be used to study these interactions and understand how BRCA1 contributes to the repair of DNA damage .

Ribosomal Biogenesis

The compound could be used to study ribosomal biogenesis. BRCA1 has been found to suppress ribosomal R-loops, which are RNA:DNA hybrids that can induce DNA damage . This compound could potentially be used to study how BRCA1 regulates rRNA processing and how its deficiency can lead to increased ribosomal R-loops and DNA breaks .

Immune Response Regulation

The compound could be used to study the regulation of the immune response. BRCA1 forms a complex with the metabolic enzyme SHMT2 and regulates the immune response . This compound could potentially be used to study these interactions and understand how BRCA1 contributes to immune regulation .

Role in Mitosis

The compound could be used to study the role of BRCA1 in mitosis. BRCA1 forms a complex with the metabolic enzyme SHMT2 and regulates mitosis . This compound could potentially be used to study these interactions and understand how BRCA1 contributes to cell division .

Role in Hematopoiesis

The compound could be used to study the role of BRCA1 in hematopoiesis. BRCA1 forms a complex with the metabolic enzyme SHMT2 and regulates hematopoiesis . This compound could potentially be used to study these interactions and understand how BRCA1 contributes to the formation of blood cellular components .

作用機序

Target of Action

The primary target of the compound BrC1=C(C=CC(=C1)Cl)C1=NOCC1 is the BRCA1 protein . BRCA1 is a tumor suppressor gene that encodes for the BRCA1 protein, which plays a vital role in DNA repair, cell cycle regulation, and the maintenance of genomic stability . The BRCA1 protein interacts with a variety of other proteins that play essential roles in gene regulation and embryonic development .

Mode of Action

The compound interacts with its target, the BRCA1 protein, through its C-terminal BRCT domains . These domains are crucial in protein-protein interactions as well as in DNA damage response and cell cycle regulation through their phosphoprotein binding modules that recognize the phosphorylated protein sequence motif of other kinases . Mutations within the BRCT domain can disrupt the normal function of BRCA1 and lead to an increased risk of developing breast and ovarian cancer .

Biochemical Pathways

The compound affects several biochemical pathways. It plays a role in the functional mechanisms of BRIP1, including “basal transcription factors,” “homologous recombination,” “nucleotide excision repair,” and DNA metabolism pathways . It also contributes to regulating ribosomal biogenesis, an essential cellular process known to be altered in Fanconi anemia and linked to the etiology of bone marrow failure .

Result of Action

The molecular and cellular effects of the compound’s action include the stimulation of gene transcription without the requirement for a DNA-tethering function in mammalian and yeast cells . It also facilitates antisense ribosomal RNA production and double-stranded ribosomal RNA formation to suppress RNA polymerase I-induced ribosomal R-loops . This function contributes to regulating ribosomal biogenesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, modern materials such as Bisphenol A should be examined for their relationship with DNA stability, cancer incidence, and chemotherapy

特性

IUPAC Name |

3-(2-bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClNO/c10-8-5-6(11)1-2-7(8)9-3-4-13-12-9/h1-2,5H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUONLUKMKCEHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CON=C1C2=C(C=C(C=C2)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-phenoxyphenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2404878.png)

methanone O-(4-chlorobenzyl)oxime](/img/structure/B2404880.png)

![Ethyl 5-[[2-(4-chlorophenoxy)acetyl]amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2404884.png)

![(2E)-3-{3-[(diethylamino)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2404895.png)

![2-(naphthalen-1-yl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2404900.png)